molecular formula C21H18N2O2S2 B12033709 (5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12033709
M. Wt: 394.5 g/mol
InChI Key: IVFDNMJUQPLCJC-MQJIYAFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable aldehyde to form the Schiff base, followed by cyclization with a thioamide to yield the thiazolidinone ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, using reagents like sodium methoxide or halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiazolidinone derivatives. Substitution reactions can lead to various substituted thiazolidinone compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits potential as an antimicrobial and anticancer agent. Its thiazolidinone core is known for its ability to inhibit the growth of various microorganisms and cancer cells, making it a promising candidate for drug development.

Medicine

In medicine, research is focused on exploring the therapeutic potential of this compound. Studies have shown that it can interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. This makes it a potential lead compound for developing new pharmaceuticals.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{(2E,4E)-5-[(4-chlorophenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{(2E,4E)-5-[(4-nitrophenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{(2E,4E)-5-[(4-hydroxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one lies in its methoxy group, which enhances its reactivity and biological activity. Compared to similar compounds with different substituents, the methoxy group provides unique electronic and steric effects, making this compound particularly effective in its applications.

Properties

Molecular Formula

C21H18N2O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

4-hydroxy-5-[(1E,3E)-5-(4-methoxyphenyl)iminopenta-1,3-dienyl]-3-phenyl-1,3-thiazole-2-thione

InChI

InChI=1S/C21H18N2O2S2/c1-25-18-13-11-16(12-14-18)22-15-7-3-6-10-19-20(24)23(21(26)27-19)17-8-4-2-5-9-17/h2-15,24H,1H3/b7-3+,10-6+,22-15?

InChI Key

IVFDNMJUQPLCJC-MQJIYAFBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C/C=C/C=C/C2=C(N(C(=S)S2)C3=CC=CC=C3)O

Canonical SMILES

COC1=CC=C(C=C1)N=CC=CC=CC2=C(N(C(=S)S2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.